molecular formula C8H10 B055782 m-Xylene-d10 CAS No. 116601-58-2

m-Xylene-d10

Cat. No.: B055782
CAS No.: 116601-58-2
M. Wt: 116.23 g/mol
InChI Key: IVSZLXZYQVIEFR-ZGYYUIRESA-N
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Mechanism of Action

Target of Action

m-Xylene-d10 is a deuterated derivative of m-xylene . It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene known collectively as xylenes It’s parent compound, m-xylene, is known to interact with the respiratory system .

Mode of Action

The compound is known to undergo oxidation, with hydroxyl radicals (OH) dominating the oxidation process . Chlorine radicals (Cl) also react with alkyl substituted aromatics more rapidly and favor a different oxidative pathway .

Biochemical Pathways

Studies on m-xylene have shown that it forms secondary organic aerosol (soa) when oxidized . Different oxidative pathways in hydrogen peroxide (H2O2) and chlorine (Cl2) experiments resulted in bicyclic peroxide and methylbenzoquinone species, respectively .

Pharmacokinetics

It has a molecular weight of 116.23, and it exists in liquid form . It has a boiling point of 138-139°C and a density of 0.95 g/mL at 25°C .

Result of Action

Studies on m-xylene have shown that it can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high concentrations of reactive chlorine species have been observed in continental and coastal regions, where mixed Cl/OH chemistry is expected to influence regional SOA formation and composition . Furthermore, the release of xylene isomers from storage tanks poses a significant threat to petrochemical industries, and their safe transportation and storage is a widely researched topic .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylene-d10 is synthesized by the deuteration of m-xylene. The process involves the exchange of hydrogen atoms in m-xylene with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and isotopic purity .

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480403
Record name m-Xylene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116601-58-2
Record name m-Xylene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Xylene-d10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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